molecular formula C23H21FN2 B10882086 3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B10882086
M. Wt: 344.4 g/mol
InChI Key: JVVNICZDAMJDPT-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its three distinct phenyl groups, each substituted with different functional groups: an ethyl group, a fluorine atom, and a hydrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-ethylbenzaldehyde with 4-fluorophenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.

    Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and cyclization steps, and high-throughput screening for the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially replacing the fluorine atom with a hydrogen atom.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents such as nitro, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-(4-carboxyphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.

    Reduction: 3-(4-ethylphenyl)-5-phenyl-1-phenyl-4,5-dihydro-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological and inflammatory pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Studies have shown that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antipyretic properties, making them promising candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for its potential use in agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

    3-(4-ethylphenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(4-ethylphenyl)-5-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The uniqueness of 3-(4-ethylphenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethyl group, fluorine atom, and phenyl groups creates a unique steric and electronic environment, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H21FN2

Molecular Weight

344.4 g/mol

IUPAC Name

5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C23H21FN2/c1-2-17-8-10-18(11-9-17)22-16-23(19-12-14-20(24)15-13-19)26(25-22)21-6-4-3-5-7-21/h3-15,23H,2,16H2,1H3

InChI Key

JVVNICZDAMJDPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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